molecular formula C22H21ClFN5OS B2404547 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-54-3

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2404547
M. Wt: 457.95
InChI Key: WBASHAWUKBMZES-UHFFFAOYSA-N
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Description

The compound “5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a piperazine ring, a triazole ring, and a thiazole ring . The compound’s InChI key is PHLBKPHSAVXXEF-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The compound has a triclinic crystal structure with specific dimensions . The InChI representation provides a textual representation of the compound’s structure .

Scientific Research Applications

Antimicrobial Activities

Compounds featuring the 1,2,4-triazole moiety, similar to the structure , have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and related compounds have shown good to moderate activities against various microorganisms. This suggests that compounds with the 1,2,4-triazole backbone could be explored for potential antimicrobial applications (H. Bektaş et al., 2007).

Anti-inflammatory and Analgesic Properties

Derivatives of the thiazolo[3,2-b]-1,2,4-triazol-5-ol framework have been synthesized and assessed for their anti-inflammatory and analgesic activities. Some of these compounds demonstrated high and dose-dependent activities without causing significant gastric lesions, highlighting their potential as safer anti-inflammatory and analgesic agents (B. Tozkoparan et al., 2004).

Antidiabetic Drug Development

Research into triazolo-pyridazine-6-yl-substituted piperazines has uncovered their potential as anti-diabetic drugs. These compounds exhibit Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in managing type 2 diabetes, along with insulinotropic activities, suggesting their utility in diabetes treatment and management (B. Bindu et al., 2019).

Antifungal Compound Development

A novel potential antifungal compound from the 1,2,4-triazole class demonstrated poor solubility in buffer solutions but better solubility in alcohols. This compound's solubility and partitioning behavior in biologically relevant solvents have been thoroughly investigated, providing a foundation for developing effective antifungal treatments (T. Volkova et al., 2020).

Anticancer Agent Synthesis

The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents have been explored, with a unique mechanism of tubulin inhibition identified. These compounds were shown to promote tubulin polymerization in vitro and overcome resistance attributed to several multidrug resistance transporter proteins, underscoring their potential as novel anticancer agents (N. Zhang et al., 2007).

Future Directions

The compound and its derivatives could be the subject of future research, given their complex structure and the biological activity of similar compounds . Further studies could explore the compound’s synthesis, its physical and chemical properties, its biological activity, and its potential applications.

properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-4-2-6-17(24)12-15)28-10-8-27(9-11-28)18-7-3-5-16(23)13-18/h2-7,12-13,19,30H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBASHAWUKBMZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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